3-Nitroazetidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-nitroazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2.ClH/c6-5(7)3-1-4-2-3;/h3-4H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQYZVKHKMSHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231675-38-8 | |
| Record name | 3-nitroazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Nitroazetidine Hydrochloride and Its Precursors
Strategies for Azetidine (B1206935) Ring Construction in the Context of Nitroazetidines
The formation of the azetidine ring is the critical step in the synthesis of 3-nitroazetidine (B1651686) and its derivatives. Methodologies generally fall into two main categories: intramolecular cyclizations, where a linear precursor is induced to form the ring, and cycloaddition reactions, where two separate molecules combine to form the cyclic structure.
Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This involves a precursor molecule containing both the nitrogen atom and a suitable leaving group or reactive site at the appropriate distance (typically a 1,3-relationship) to facilitate ring closure.
The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of other functional groups with inversion of stereochemistry. wikipedia.org It is particularly useful for facilitating intramolecular cyclizations to form heterocyclic rings. In the context of 3-nitroazetidine synthesis, this reaction has been employed to construct the azetidine ring from a linear diol precursor.
A key synthetic route involves the cyclization of 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride. sciencemadness.org This precursor is treated with diethyl azodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP). sciencemadness.orgdtic.mil The reaction proceeds via the activation of one of the hydroxyl groups by the phosphine, transforming it into a good leaving group. The nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide to close the four-membered ring. wikipedia.orgorganic-chemistry.org This step is crucial in forming the 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine intermediate, a direct precursor that can be further elaborated to 1,3,3-trinitroazetidine (B1241384) (TNAZ). sciencemadness.orgdtic.mil The reaction has been noted to be problematic and sometimes non-reproducible, highlighting the challenges of forming this strained ring system. dtic.mil
Table 1: Mitsunobu Reaction for Azetidine Ring Formation
| Precursor | Reagents | Product | Reference |
|---|
The intramolecular cyclization of homoallylamines represents another pathway to the azetidine scaffold. researchgate.net This method typically involves the activation of the double bond by an electrophile, followed by nucleophilic attack by the tethered amine to form the ring. While a general strategy for azetidine synthesis, its application in forming highly functionalized nitroazetidine precursors requires careful selection of reagents to ensure compatibility with the nitro group.
Reductive cyclization of imines is a documented strategy for preparing azetidine rings. magtech.com.cn This approach could potentially involve a precursor containing both an imine and a group susceptible to reduction and subsequent cyclization. For instance, a β-haloalkylimine could undergo reduction and cyclization to furnish the azetidine ring. magtech.com.cn The applicability of this method to nitro-substituted precursors would depend on the chemoselectivity of the reducing agent used.
A modern and efficient method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This reaction can be catalyzed by Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), which promotes the regioselective ring-opening of an epoxide by an internal amine nucleophile. nih.govnih.gov Specifically, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to afford azetidines in high yields. nih.govnih.govbohrium.comelsevierpure.com This method is notable for its tolerance of various functional groups, which could make it suitable for complex precursors to nitroazetidines. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis, directly leading to the desired four-membered ring structure. nih.govfrontiersin.org
Table 2: Optimization of La(OTf)₃-Catalyzed Intramolecular Aminolysis
| Entry | Solvent | Yield of Azetidine | Reference |
|---|---|---|---|
| 1 | 1,2-dichloroethane (DCE) | 81% | nih.govfrontiersin.org |
This catalytic approach provides a valuable alternative to classical SN2 reactions for azetidine ring formation, which often rely on leaving groups like halogens or mesylates. nih.govfrontiersin.org
Cycloaddition reactions, where two unsaturated molecules combine to form a cyclic product, are a powerful strategy for rapidly building molecular complexity and accessing the azetidine core. nih.govmdpi.com
The [2+2] cycloaddition is a prominent method for synthesizing four-membered rings. The aza Paternò–Büchi reaction, which is the photocycloaddition of an imine and an alkene, provides a direct route to functionalized azetidines. rsc.orgrsc.orgnih.gov This reaction can be performed either inter- or intramolecularly. rsc.org For example, N-(arylsulfonyl)imines have been shown to undergo [2+2] photocycloaddition with styrenyl alkenes upon irradiation with UV light. nih.gov
Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams are versatile intermediates that can be subsequently reduced to afford the corresponding azetidines. magtech.com.cn The reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com
Furthermore, [3+1] cycloadditions have been reported to form 1-azetines, which are unsaturated precursors to azetidines. nih.gov These varied cycloaddition strategies offer multiple entry points to the azetidine scaffold, which can then be chemically modified to install the desired nitro functionality.
Cycloaddition Reactions Leading to Azetidine Scaffolds
[2+2] Cycloaddition Strategies
[2+2] cycloaddition reactions represent a powerful and direct method for the formation of four-membered rings. In the context of azetidine synthesis, this typically involves the reaction of an imine or its equivalent with an alkene or alkyne. A prominent example of this is the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition.
Recent advancements have focused on visible-light-mediated [2+2] cycloadditions, offering milder reaction conditions and broader functional group tolerance. For instance, the use of an iridium photocatalyst can facilitate the cycloaddition between oximes and olefins. This approach is characterized by its operational simplicity and low catalyst loadings. Mechanistic studies suggest that these reactions often proceed through a triplet energy transfer mechanism. The versatility of this method allows for the synthesis of highly functionalized azetidines that can serve as precursors to compounds like 3-nitroazetidine hydrochloride.
[3+1] Cycloaddition Approaches
[3+1] cycloaddition strategies offer an alternative disconnection for the azetidine ring, combining a three-atom component with a single-atom synthon. A notable example involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. This process results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regioselectivity and stereoselectivity. The reaction is believed to proceed through an ylide-type mechanism, where the strain and structure of the methylene aziridine (B145994) facilitate a ring-opening/ring-closing cascade. This method is particularly valuable for its ability to efficiently transfer chirality from the substrate to the product, enabling the synthesis of enantiomerically enriched azetidine derivatives.
Aza-Paterno-Büchi Reactions
The aza-Paternò-Büchi reaction, the nitrogen analog of the Paternò-Büchi reaction, is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. This reaction has been a subject of extensive research to overcome challenges such as competing E/Z isomerization of the imine and low quantum yields.
Modern iterations of this reaction often employ triplet sensitizers to facilitate the reaction, proceeding through a 1,4-biradical intermediate. The use of visible light photocatalysis has also been successfully applied to aza-Paternò-Büchi reactions. For example, acyclic oximes and alkenes can undergo this reaction in the presence of a suitable photocatalyst, expanding the scope beyond traditional cyclic imine equivalents. Density functional theory (DFT) computations have been instrumental in understanding the reaction mechanism, revealing a competition between the desired [2+2] cycloaddition and alkene dimerization.
Ring Expansion Strategies
Ring expansion reactions provide a powerful synthetic route to azetidines from more readily available three-membered rings, such as aziridines. One-carbon ring expansion of aziridines has emerged as a significant strategy.
A biocatalytic approach to this transformation has been developed using engineered 'carbene transferase' enzymes. A laboratory-evolved variant of cytochrome P450 can catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol. This enzymatic reaction proceeds via a researchgate.netsciencemadness.org-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate, a pathway that effectively competes with the inherent tendency of these ylides to undergo cheletropic extrusion of an olefin. This biocatalytic method showcases the potential of directed evolution to create highly selective and efficient catalysts for challenging organic transformations.
Targeted Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the successful construction and functionalization of the azetidine ring. A key intermediate in many synthetic routes is 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride.
Precursor Synthesis and Functionalization Pathways
The journey towards this compound begins with the synthesis of appropriately substituted precursors that can be cyclized and further functionalized.
Synthesis of 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine Hydrochloride
A common and well-documented route to this crucial precursor involves a sequence of reactions starting from readily available materials. sciencemadness.orgdtic.mil The synthesis typically proceeds as follows:
Condensation: The synthesis often commences with the condensation of tris(hydroxymethyl)nitromethane (B93346) with tert-butylamine (B42293) and formaldehyde (B43269). This reaction forms 3-tert-butyl-5-hydroxymethyl-5-nitrotetrahydro-1,3-oxazine. sciencemadness.org
Ring Opening: The resulting oxazine (B8389632) is then treated with a strong acid, such as hydrochloric acid, to induce ring opening. This step yields 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride. sciencemadness.org
Cyclization (Mitsunobu Reaction): The key step in forming the azetidine ring is the cyclization of the propanediol (B1597323) derivative. This is often achieved through an intramolecular Mitsunobu reaction. sciencemadness.orgdtic.mil In this reaction, a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are used to activate the hydroxyl groups and facilitate the intramolecular nucleophilic attack by the amine to form the four-membered ring. dtic.mil This reaction is typically conducted at low temperatures to control reactivity and improve yields. sciencemadness.org The product of this step is 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride. sciencemadness.org
The following table summarizes the key reagents in a typical Mitsunobu cyclization step for this synthesis:
| Role | Reagent | Typical Example |
| Substrate | Propanediol derivative | 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride |
| Phosphine | Trivalent Phosphorus Compound | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Activating Agent | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Aprotic Solvent | Tetrahydrofuran (THF) or Dichloromethane (B109758) (CH₂Cl₂) |
Conversion of 3-Hydroxyazetidine Hydrochloride to Nitro-Substituted Derivatives
One of the established routes to nitro-substituted azetidines begins with 3-hydroxyazetidine hydrochloride. This precursor can be synthesized through various methods, including the treatment of "azabicyclo" propane (B168953) with formic acid and THF, followed by HCl and methanol. The hydroxyl group at the 3-position serves as a versatile handle for introducing the nitro functionality.
A key transformation in this sequence is the Mitsunobu reaction. For instance, 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride can be cyclized using diethyl azodicarboxylate and triphenylphosphine to yield 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride. This reaction proceeds at low temperatures and is a critical step in forming the azetidine ring. Subsequent chemical modifications can then be performed to introduce the nitro group at the desired position.
Mannich Condensation Approaches for Nitroazetidine Precursors
Mannich condensation reactions are fundamental in constructing the precursors for nitroazetidines. This three-component reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, such as a nitroalkane.
A notable example is the condensation of tris(hydroxymethyl)nitromethane with tert-butylamine and formaldehyde, which forms 3-tert-butyl-5-hydroxymethyl-5-nitrotetrahydro-1,3-oxazine. This oxazine can then undergo ring-opening with an acid like HCl to produce 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride, a direct precursor for cyclization into a nitro-substituted azetidine. Another approach involves the reaction of nitromethane (B149229) with excess formaldehyde in a Mannich condensation to produce a triol, which can then be reacted with an amine to form an oxazine precursor.
| Starting Materials | Reagents | Product | Reference |
| Tris(hydroxymethyl)nitromethane, tert-butylamine, formaldehyde | - | 3-tert-butyl-5-hydroxymethyl-5-nitrotetrahydro-1,3-oxazine | |
| Nitromethane, formaldehyde | NaOH | 2,2-dinitropropane-1,3-diol precursor | |
| Diol, diisopropylazodicarboxylate | triphenylphosphine | l-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride |
Introduction of the Nitro Group at the 3-Position
The introduction of a nitro group at the 3-position of the azetidine ring is a crucial step that can be achieved through several strategic approaches.
Direct Nitration Strategies
Direct nitration of the azetidine ring is a potential but challenging method due to the ring's sensitivity to harsh reaction conditions. However, nitration of precursors is a more common strategy. For example, 1-tert-butyl-3,3-dinitroazetidine can be synthesized by nitrating a 3-hydroxymethyl-3-nitro-1-tertiarybutylazetidine salt. This dinitro compound can then be converted to 1,3,3-trinitroazetidine. The nitration of aryl derivatives of other heterocyclic systems using nitric acid and sulfuric acid mixtures has been demonstrated, suggesting that similar reagents could be explored for azetidine derivatives under carefully controlled conditions.
Nitro-Mannich Reactions Utilizing 3-Nitroazetidine
The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine. This reaction is a powerful tool for forming carbon-carbon bonds and can be applied to the synthesis of more complex azetidine derivatives. While direct utilization of 3-nitroazetidine in such reactions is less documented, the principle of adding a nitronate to an imine is central to building β-nitroamine structures, which are versatile synthetic intermediates. The reaction is often facilitated by base catalysis and can be influenced by electron-withdrawing groups on the imine.
| Reactants | Catalyst/Reagents | Product Type | Key Feature |
| Nitroalkane, Imine | Base | β-nitroamine | C-C bond formation |
| N-Boc imine, Nitroethane | Copper acetate, Samarium isopropoxide | syn-β-nitroamine | High diastereoselectivity and enantioselectivity |
Oxidative Nitration Processes
Oxidative nitration provides an alternative route for introducing a nitro group. One patented process describes the oxidative nitration of 3-hydroxymethyl-3-nitro-1-alkylazetidine hydrochloride. This is a two-step, one-pot reaction that first involves treatment with a methoxide (B1231860) ion, followed by reaction with a mixture of sodium nitrite, sodium persulfate, and potassium ferricyanide (B76249) to form a 1-alkyl-3,3-dinitroazetidine.
Challenges and Innovations in Reproducible and High-Yield Synthesis of Azetidine Derivatives
The synthesis of azetidine derivatives is inherently challenging due to the significant ring strain of the four-membered ring. This strain can lead to difficulties in ring formation and potential instability of the resulting compounds. Consequently, achieving reproducible and high-yield syntheses has been a major focus of research, leading to numerous innovations.
Challenges:
Ring Strain: The high ring strain makes the formation of the azetidine ring energetically unfavorable compared to three-, five-, or six-membered rings. This can result in low yields and the need for specialized reaction conditions.
Reproducibility: Some synthetic routes, such as those employing the Mitsunobu reaction for cyclization, have been reported to be non-reproducible and low-yielding, posing significant hurdles for scale-up.
Functional Group Tolerance: The development of synthetic methods that are tolerant of a wide range of functional groups is crucial for creating diverse and complex azetidine derivatives.
Innovations:
Catalysis: The use of transition metal catalysts, such as palladium and copper, has enabled novel cyclization and functionalization reactions. Photo-induced copper catalysis, for example, has been used in the radical annulation of aliphatic amines with alkynes to produce azetidines.
Strain-Release Approaches: Methodologies that harness the ring strain of precursor molecules, such as azabicyclo[1.1.0]butanes, have been developed to drive the formation of functionalized azetidines.
Intramolecular Reactions: Lanthanide-catalyzed intramolecular regioselective aminolysis of epoxides offers a pathway to construct the azetidine ring.
Direct C-H Functionalization: Recent advances include the direct and stereoselective functionalization of C(sp3)-H bonds on the azetidine ring, allowing for the introduction of various substituents without pre-functionalization.
These ongoing developments in synthetic methodology are crucial for overcoming the inherent challenges of azetidine chemistry and expanding the accessibility and utility of compounds like this compound.
Chemical Transformations and Reactivity of 3 Nitroazetidine Hydrochloride and Its Derivatives
Reactions Involving the Azetidine (B1206935) Ring System
The inherent ring strain of the azetidine core (approximately 25-26 kcal/mol) is a primary driver for its reactivity, particularly in reactions that lead to ring-opening or rearrangement to less strained systems. rsc.org The reactivity can be further enhanced by N-substitution or quaternization, which increases the electrophilicity of the ring carbons. nih.govbohrium.com
Ring-Opening Reactions and Formation of Derived Structures
The azetidine ring in 3-nitroazetidine (B1651686) derivatives is susceptible to nucleophilic attack, leading to ring cleavage and the formation of functionalized acyclic amines. The regioselectivity of this opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. bohrium.com
A notable example of ring-opening is observed during the synthesis of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine. A precursor, 3-tert-butyl-5-hydroxymethyl-5-nitrotetrahydro-1,3-oxazine, is first treated with concentrated hydrochloric acid in methanol. This step induces the opening of the oxazine (B8389632) ring to form the linear intermediate, 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride. scribd.com While this reaction starts from a larger ring, it demonstrates the formation of a stable, ring-opened propanediol (B1597323) structure bearing the core elements of a cleaved 3-nitroazetidine derivative. A subsequent step in a different synthetic route involves the acidification of a related oxazine with HCl followed by ring opening with hydrogen peroxide to yield the diol, 2-tert-butylaminomethyl-2-nitro-1,3-propanediol. dtic.mil
The general mechanism for the ring-opening of N-activated azetidines (azetidinium ions) by nucleophiles proceeds via an SN2 pathway. nih.gov Nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity is governed by a combination of steric and electronic factors. For instance, in N-alkoxycarbonyl azetidiniums, an alkyl group at C2 typically directs the nucleophilic attack to the less sterically hindered C4 position. bohrium.com Conversely, an electron-withdrawing group at C2 can favor attack at that position. bohrium.com
| Precursor/Derivative | Reagents & Conditions | Product | Reaction Type |
| 3-tert-butyl-5-hydroxymethyl-5-nitrotetrahydro-1,3-oxazine | 1. Conc. HCl, Methanol, Heat; 2. H₂O₂ | 2-tert-butylaminomethyl-2-nitro-1,3-propanediol | Acid-mediated ring-opening |
| General N-Activated Azetidinium Ion | Various Nucleophiles (e.g., organometallics, anions) | Polysubstituted linear amines | SN2 Nucleophilic Ring-Opening |
Ring-Expansion Reactions to Larger Heterocycles
Ring-expansion reactions provide a powerful synthetic route from strained four-membered rings to more complex, larger heterocycles. magtech.com.cn While ring expansion of three-membered aziridines is a well-established method for synthesizing azetidines and other larger rings, specific examples detailing the ring expansion of 3-nitroazetidine derivatives into larger heterocycles like piperidines or diazepanes are not extensively documented in the reviewed literature.
General strategies for the synthesis of larger N-heterocycles, such as piperidines, often involve methods like the hydrogenation of pyridine (B92270) precursors, cyclization of linear amino-alkenes, or various cycloaddition reactions. snnu.edu.cnorganic-chemistry.orgnih.gov The application of these strategies starting from a 3-nitroazetidine scaffold remains a specialized area of investigation. Conceptually, such a transformation might involve the cleavage of a C-C bond within the azetidine ring followed by the insertion of atoms, but specific methodologies for this substrate are not prominently reported.
Transformations of the Nitro Group at the 3-Position
The nitro group at the C3 position is a versatile functional handle, enabling a variety of transformations to other nitrogenous groups or to carbonyl functionalities, significantly broadening the synthetic utility of the 3-nitroazetidine scaffold.
Reductive Denitration Pathways
Reductive denitration, the replacement of a nitro group with a hydrogen atom, is a key transformation in organic synthesis. While methods exist for the denitration of nitroalkanes, such as radical-mediated reductions using tributyltin hydride, their application specifically to 3-nitroazetidine derivatives is not widely reported. Photochemical methods have also been developed for the reductive denitration of nitroarenes under transition-metal-free conditions, offering a mild alternative, though their applicability to aliphatic nitro compounds in strained rings requires further investigation. rsc.org
Conversion to Other Nitrogen-Containing Functionalities (e.g., Nitrones)
The secondary nitro group in N-substituted 3-nitroazetidines can be converted into a ketone functionality (an azetidin-3-one) via the Nef reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with a strong acid. youtube.com The resulting azetidin-3-one (B1332698) is a valuable intermediate that can be further converted to other functionalities.
For instance, an azetidin-3-one can be reacted with a hydroxylamine (B1172632) to form an oxime. This transformation is a key step in an alternative synthesis of the energetic material 1,3,3-trinitroazetidine (B1241384) (TNAZ), where N-p-tosyl-3-azetidinone oxime undergoes oxidative nitrolysis with nitric acid. acs.org While a direct conversion of the 3-nitro group to a nitrone has not been detailed, the formation of the azetidin-3-one intermediate provides a clear pathway to oximes and potentially to nitrones through subsequent oxidation of the corresponding N-substituted hydroxylamine.
| Starting Material | Reagents & Conditions | Intermediate/Product | Reaction Type |
| N-substituted 3-nitroazetidine | 1. Base (e.g., NaOEt); 2. Strong Acid (e.g., H₂SO₄) | N-substituted azetidin-3-one | Nef Reaction |
| N-p-tosyl-3-azetidinone | Hydroxylamine | N-p-tosyl-3-azetidinone oxime | Oximation |
Functional Group Interconversions on the Azetidine Scaffold
Beyond reactions that modify the ring system or the nitro group itself, the 3-nitroazetidine scaffold allows for various other functional group interconversions, enabling the synthesis of a diverse array of derivatives.
One of the most significant interconversions is the reduction of the 3-nitro group to a primary amine, yielding 3-aminoazetidine derivatives. This transformation is typically achieved through catalytic hydrogenation. Various catalysts, including platinum, palladium, and bimetallic systems like copper/nickel nanoparticles, are effective for the hydrogenation of nitro groups to amines. rsc.orggoogle.com This reaction provides access to a crucial building block for medicinal and materials chemistry.
Another important transformation is the oxidative nitration of an N-substituted 3-nitroazetidine to introduce a second nitro group at the C3 position. For example, 1-tert-butyl-3-nitroazetidine can be converted to 1-tert-butyl-3,3-dinitroazetidine. This is achieved using oxidative nitration conditions, such as a mixture of sodium nitrite, potassium ferricyanide (B76249), and sodium persulfate. scribd.com This reaction highlights the ability to further functionalize the C3 position, leading to gem-dinitroazetidine systems, which are of significant interest in the field of energetic materials. researchgate.net
| Starting Material | Reagents & Conditions | Product | Transformation |
| N-substituted 3-nitroazetidine | H₂, Catalyst (e.g., Pd/C, PtO₂) | N-substituted 3-aminoazetidine | Nitro Reduction |
| 1-tert-butyl-3-nitroazetidine | NaNO₂, K₃[Fe(CN)₆], Na₂S₂O₈ | 1-tert-butyl-3,3-dinitroazetidine | Oxidative Nitration |
Oxidation of Hydroxyl to Keto Group (Azetidinones)
The conversion of a hydroxyl group at the 3-position of the azetidine ring to a carbonyl group yields an azetidin-3-one. These keto-derivatives are versatile intermediates in the synthesis of more complex functionalized azetidines. While direct oxidation of 3-hydroxy-3-nitroazetidine is not prominently documented, the oxidation of related 3-hydroxyazetidine derivatives provides insight into feasible synthetic routes.
The synthesis of 1,3,3-trinitroazetidine (TNAZ), an energetic material, often proceeds through an azetidinone intermediate. In one pathway, N-p-tosyl-3-azetidinol is oxidized to afford N-p-tosyl-3-azetidinone oxime researchgate.net. This oxidation is a critical step before subsequent nitrolysis reactions researchgate.netscribd.com.
Various reagents have been successfully employed for the transformation of azetidin-3-ols to azetidin-3-ones scribd.com. Common methods include the use of chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) in refluxing dichloromethane (B109758) or pyridinium dichromate in refluxing dichloroethane scribd.com. Another approach involves using a combination of phosphoric acid and dicyclohexylcarbodiimide (B1669883) scribd.com. More recently, gold-catalyzed oxidative cyclization of N-propargylsulfonamides has emerged as a method for synthesizing chiral azetidin-3-ones nih.gov. These methods highlight the general strategies available for this key transformation, which could be adapted for nitro-substituted precursors, provided the chosen reagents are compatible with the nitro group.
| Precursor | Reagent(s) | Product | Reference |
| N-p-tosyl-3-azetidinol | Not specified | N-p-tosyl-3-azetidinone | researchgate.netscribd.com |
| Azetidin-3-ols | Pyridinium dichromate (PDC) | Azetidin-3-ones | scribd.com |
| Azetidin-3-ols | Pyridinium chlorochromate (PCC) | Azetidin-3-ones | scribd.com |
| Azetidin-3-ols | Phosphoric acid, Dicyclohexylcarbodiimide | Azetidin-3-ones | scribd.com |
| Chiral N-propargylsulfonamides | Gold catalyst, N-oxide oxidant | Chiral Azetidin-3-ones | nih.gov |
Acylation and Deacylation Reactions on the Nitrogen Atom
The secondary amine nitrogen in 3-nitroazetidine hydrochloride is a key site for functionalization through acylation. This reaction introduces an acyl group, which can serve as a protecting group or modulate the compound's properties. Deacylation, the removal of this group, is equally important for subsequent synthetic steps.
N-acylation is a common strategy in the synthesis of complex azetidine derivatives. For instance, the synthesis of 1-bromoacetyl-3,3-dinitroazetidine involves the reaction of 3,3-dinitroazetidine (B175035) (a derivative of 3-nitroazetidine) with bromoacetyl bromide google.comacs.org. Similarly, N-benzoyl-3,3-dinitroazetidine (BDNAZ) is another example of an N-acylated derivative scielo.org.za. A general method for N-acetylation of amines utilizes acetonitrile (B52724) as the acetylating agent with an alumina (B75360) catalyst, offering a milder alternative to traditional reagents like acetyl chloride or acetic anhydride (B1165640) mdpi.com.
An "acylative dealkylation" process has also been described for N-tert-butylazetidines, which provides a route to N-unsubstituted or differently N-substituted azetidines that can then be acylated researchgate.net.
Deacylation is typically achieved through hydrolysis under acidic or basic conditions. The mechanism for acid-catalyzed deacylation involves protonation of the amide carbonyl, followed by nucleophilic attack by water etsu.edu. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon etsu.edu. The choice of conditions depends on the stability of other functional groups within the molecule.
| Reaction Type | Substrate | Reagent(s) | Product | Reference |
| Acylation | 3,3-Dinitroazetidine | Bromoacetyl bromide | 1-Bromoacetyl-3,3-dinitroazetidine | google.comacs.org |
| Acylation | 3,3-Dinitroazetidine | Benzoyl chloride (presumed) | N-Benzoyl-3,3-dinitroazetidine | scielo.org.za |
| Acylation | Various amines | Acetonitrile, Alumina | N-acetylated amines | mdpi.com |
| Deacylation (Acid-catalyzed) | N-acyl amide | H₃O⁺ | Amine, Carboxylic acid | etsu.edu |
| Deacylation (Base-catalyzed) | N-acyl amide | OH⁻, H₂O | Amine, Carboxylate | etsu.edu |
Halogenation of Azetidine Derivatives
Introducing halogen atoms onto the azetidine scaffold can significantly alter its chemical reactivity and provide handles for further synthetic modifications, such as cross-coupling reactions. Halogenation can occur at different positions on the azetidine ring, depending on the substrate and the reaction conditions.
While direct electrophilic halogenation on the carbon framework of a pre-formed 3-nitroazetidine is not a commonly cited reaction, other strategies exist to produce halogenated azetidines. One method involves the conversion of a 3-hydroxyazetidine to a 3-chloroazetidine. For example, 1-benzyl-3-hydroxyazetidine has been converted to 1-benzyl-3-chloroazetidine (B15124215) using triphenylphosphine (B44618) in carbon tetrachloride scribd.com.
Another important route to halogenated azetidines is through cycloaddition reactions. The Staudinger cycloaddition of an imine with a ketene (B1206846) generated from a chloroacetyl halide is a well-established method for synthesizing 3-chloro-azetidin-2-ones (β-lactams) mdpi.com. This approach builds the halogenated ring system in a single step.
A more recent and modular approach involves the halogenation of titanacyclobutanes, which are formed from ketones or alkenes. The resulting dihalides are then cyclized by reaction with a primary amine to afford 3-substituted azetidines nih.gov. This method allows for the construction of complex azetidine building blocks, including those with quaternary centers nih.gov.
| Reaction Type | Substrate | Reagent(s) | Product | Reference |
| Substitution | 1-Benzyl-3-hydroxyazetidine | Triphenylphosphine, CCl₄ | 1-Benzyl-3-chloroazetidine | scribd.com |
| Cycloaddition | Imine, Chloroacetyl chloride | Triethylamine | 3-Chloro-azetidin-2-one | mdpi.com |
| Ring Formation | Titanacyclobutane | Halogen source (e.g., NCS, NBS) | Dihalide intermediate (for azetidine synthesis) | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Nitroazetidine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Analysis for Structural Elucidation
Proton NMR (¹H-NMR) provides critical information about the number, connectivity, and environment of hydrogen atoms within the 3-Nitroazetidine (B1651686) hydrochloride molecule. The azetidine (B1206935) ring protons typically appear as multiplets due to complex spin-spin coupling. The proton on the carbon bearing the nitro group (C3-H) is expected to be significantly downfield due to the strong electron-withdrawing effect of the NO₂ group. The methylene (B1212753) (CH₂) protons at the C2 and C4 positions would also exhibit distinct chemical shifts, influenced by the adjacent nitrogen atom and the nitro group. The proton associated with the hydrochloride salt (N-H⁺) may appear as a broad singlet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.0-11.0 | br s | 2H | NH₂⁺ |
| ~5.0-5.5 | m | 1H | CH-NO₂ |
¹³C-NMR Spectroscopy for Carbon Backbone Confirmation
Carbon-13 NMR (¹³C-NMR) is utilized to confirm the carbon framework of the molecule. Each unique carbon atom in 3-Nitroazetidine hydrochloride will produce a distinct signal. The carbon atom directly attached to the nitro group (C3) is expected to have the most downfield chemical shift among the ring carbons due to the deshielding effect of the nitro group. The two equivalent methylene carbons (C2 and C4) adjacent to the nitrogen atom will appear at a higher field.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~75-85 | C-NO₂ |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would confirm the presence of the nitro group (NO₂) and the amine salt. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are characteristic and typically appear as strong absorptions. The N-H stretching from the protonated amine and C-H stretching from the azetidine ring would also be prominent.
Table 3: Key IR Absorption Bands for this compound (Note: Expected absorption ranges based on characteristic functional group frequencies.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-2700 | N-H Stretch | R₃N⁺-H (Ammonium ion) |
| ~3000-2850 | C-H Stretch | Alkane (CH₂) |
| ~1560-1540 | Asymmetric NO₂ Stretch | Nitro compound |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak corresponding to the free base (C₃H₆N₂O₂) would be expected at a mass-to-charge ratio (m/z) of approximately 102.04. Common fragmentation pathways for nitroalkanes often involve the loss of the nitro group (NO₂, 46 Da) or a nitrous acid molecule (HNO₂, 47 Da). Cleavage of the azetidine ring is also a possible fragmentation route.
Table 4: Expected Mass Spectrometry Data for 3-Nitroazetidine (Note: Fragmentation based on the free base, C₃H₆N₂O₂.)
| m/z | Assignment |
|---|---|
| 102 | [M]⁺ (Molecular ion of free base) |
Elemental Analysis (C.H.N) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₃H₇ClN₂O₂) to verify the compound's elemental composition and purity. An acceptable match, typically within ±0.4%, provides strong evidence for the assigned molecular formula.
Table 6: Elemental Composition of this compound (C₃H₇ClN₂O₂)
| Element | Theoretical % |
|---|---|
| Carbon (C) | 26.00% |
| Hydrogen (H) | 5.09% |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
The primary goal of an X-ray crystallographic analysis of this compound would be to elucidate its solid-state structure. This involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the arrangement of electrons, and thus atoms, within the crystal lattice. This analysis would yield key parameters such as the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. Such data is invaluable for confirming the connectivity of the atoms and the conformation of the four-membered azetidine ring.
Regarding absolute stereochemistry, it is important to note that 3-nitroazetidine is an achiral molecule as it does not possess a stereocenter. Therefore, the determination of absolute stereochemistry is not applicable in this case.
For illustrative purposes, the table below presents representative crystallographic data for a related energetic azetidine compound, 1,3,3-trinitroazetidine (B1241384) (TNAZ). This demonstrates the type of information that would be obtained from an X-ray crystallographic study of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₄N₄O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.135 Å, b = 11.996 Å, c = 9.215 Å, β = 105.95° |
| Volume | 652.1 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.94 g/cm³ |
Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for the assessment of the purity of chemical compounds. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are two commonly employed methods for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture). For the purity assessment of this compound, a small amount of the sample would be spotted onto a TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases.
The purity can be qualitatively assessed by observing the number of spots on the developed plate. A pure compound should ideally show a single spot. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparison with a standard. For nitro compounds, various solvent systems have been reported, often consisting of mixtures of nonpolar and polar solvents. epa.gov
| Stationary Phase | Mobile Phase (v/v) | Visualization |
|---|---|---|
| Silica Gel G | Benzene/Petroleum Ether/Methanol (40:30:5) epa.gov | UV light (254 nm) |
| Silica Gel | Toluene/Ethyl Acetate (various ratios) | Potassium permanganate (B83412) stain |
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated and quantitative chromatographic technique that offers higher resolution and sensitivity compared to TLC. It utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column at high pressure. A solution of the sample is injected into the mobile phase stream, and as it passes through the column, its components are separated based on their interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram.
For the purity assessment of this compound, a reversed-phase HPLC method would likely be suitable. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. While a specific HPLC method for this compound is not detailed in the literature, methods for the analysis of other energetic materials, such as TNAZ, have been established and could be adapted.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 210 nm or 254 nm) metrohm.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 5 - 20 µL |
Computational and Theoretical Chemistry Investigations of 3 Nitroazetidine Hydrochloride and Analogues
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of energetic materials like TNAZ.
Theoretical studies on TNAZ and its isomers have utilized DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, to determine their optimized molecular geometries. These calculations have revealed that the four-membered azetidine (B1206935) ring in these compounds is puckered. A normal mode analysis is typically performed to ensure that the optimized structure corresponds to a local minimum on the potential energy surface, indicated by the absence of imaginary frequencies. The initial geometry optimizations for such studies often begin with molecular mechanics (MM2) methods, followed by more robust semi-empirical (PM3) and finally DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and stability of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Δε), is an important indicator of molecular stability.
For TNAZ and its isomers, DFT calculations have been used to determine the HOMO and LUMO energies. A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity. Studies on TNAZ isomers have shown that the positions of the nitro groups significantly affect the frontier molecular orbital energy levels. For instance, isomers with all three nitro groups attached to carbon atoms exhibit a raised HOMO energy level compared to TNAZ, where one nitro group is attached to the ring nitrogen. This suggests that the nitramine moiety in TNAZ contributes to its electronic stability.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (Δε) (eV) |
| Isomer A (TNAZ) | -8.5 | -3.5 | 5.0 |
| Isomer B | -8.8 | -3.2 | 5.6 |
| Isomer C | -8.2 | -3.6 | 4.6 |
| Isomer D | -8.0 | -3.8 | 4.2 |
Note: The data presented here is illustrative and based on findings for TNAZ and its isomers to demonstrate the application of FMO analysis. Actual values for 3-nitroazetidine (B1651686) hydrochloride would require specific calculations.
The heat of formation (HOF) is a critical parameter for evaluating the energetic performance of a compound. Computational methods, including DFT, are employed to predict HOFs. Similarly, bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is crucial for understanding the initial steps in the decomposition of energetic materials. The homolytic cleavage of the N-NO2 bond is often the rate-determining step in the thermal decomposition of nitramines like TNAZ. Theoretical studies have correlated BDEs with the sensitivity of energetic materials.
Quantum chemical calculations can provide insights into various reactivity parameters. Electronegativity (χ), a measure of an atom's ability to attract electrons, and chemical hardness (η), a measure of resistance to charge transfer, can be calculated from the HOMO and LUMO energies. Chemical softness (S) is the reciprocal of hardness. These parameters help in understanding the reactive nature of molecules. For TNAZ and its derivatives, these parameters have been investigated to correlate molecular structure with sensitivity and reactivity.
| Parameter | Formula | Description |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | A measure of the ability of a molecule to attract electrons. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of the resistance to deformation or change in electron distribution. |
| Softness (S) | 1 / η | The reciprocal of hardness, indicating the ease of electron cloud polarization. |
Note: The table provides the definitions of key chemical reactivity parameters that can be derived from computational studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. These simulations have been applied to investigate the properties of condensed-phase TNAZ, including its melting point and behavior under shock loading. For instance, MD simulations using a nonreactive, fully flexible force field have been used to compute the thermodynamic melting point of TNAZ, with results showing good agreement with experimental values.
Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, have been employed to study the thermal decomposition and shock-induced chemical reactions of TNAZ. These simulations provide detailed insights into the reaction mechanisms, formation of small-molecule products, and the growth of clusters during decomposition. Studies on the anisotropic chemical reaction mechanism of TNAZ under different shock wave directions have shown that the molecular arrangement significantly affects the reaction rate and pathway.
Quantum Chemical Calculations of Spectroscopic Properties (e.g., Vibrational Analysis)
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For TNAZ and its aluminized composites, DFT has been used to calculate infrared (IR) and UV-VIS spectra. Vibrational analysis, a common output of these calculations, helps in assigning the vibrational modes observed in experimental IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the effects of intermolecular interactions.
Theoretical Insights into Reaction Mechanisms and Pathways
Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of azetidine derivatives. While specific computational studies on the reaction pathways of 3-nitroazetidine hydrochloride are not extensively documented in the literature, general principles derived from studies on substituted azetidines and related compounds can provide significant insights.
The reactivity of the azetidine ring in this compound is largely dictated by two key factors: the inherent ring strain of the four-membered ring and the electronic influence of the nitro group. The hydrochloride form implies that the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation further activates the ring towards nucleophilic attack.
Computational studies on analogous systems suggest that the ring-opening of azetidinium ions by nucleophiles is a prevalent reaction pathway. The regioselectivity of this attack is a central question that theoretical calculations can address. For a 3-substituted azetidinium ion, nucleophilic attack can occur at either the C2 or C4 position. The presence of the electron-withdrawing nitro group at the C3 position is expected to significantly influence the electron distribution within the ring, thereby affecting the partial positive charges on the ring carbons and influencing the transition state energies for the different pathways.
Key Theoretical Considerations for Reaction Pathways:
Nucleophilic Ring-Opening: DFT calculations can model the potential energy surface for the approach of a nucleophile to the azetidinium ring. By calculating the activation energies for attack at C2 and C4, the preferred reaction pathway can be predicted. The strong electron-withdrawing nature of the nitro group would likely decrease the electron density at the C3 and adjacent carbons, potentially making the C2 and C4 positions more electrophilic.
Influence of the Nitro Group: The inductive effect of the nitro group is expected to play a crucial role. Theoretical models can quantify this effect on the charge distribution and the stability of potential carbocationic intermediates or transition states.
Solvent Effects: Computational models can also incorporate the role of the solvent, which is critical for reactions involving charged species like the azetidinium ion. The solvent can influence the stability of the reactants, transition states, and products, thereby altering the reaction kinetics and thermodynamics.
A hypothetical reaction pathway that could be investigated computationally is the SN2-type ring-opening of the 3-nitroazetidinium ion. The table below outlines the key parameters that would be calculated in such a theoretical study.
| Reaction Pathway | Computational Method | Calculated Parameters | Predicted Outcome |
|---|---|---|---|
| Nucleophilic attack at C2 | DFT (e.g., B3LYP/6-31G) | Activation Energy (ΔG‡), Transition State Geometry, Reaction Enthalpy (ΔH) | Determination of the kinetically and thermodynamically favored ring-opening product. |
| Nucleophilic attack at C4 | DFT (e.g., B3LYP/6-31G) | Activation Energy (ΔG‡), Transition State Geometry, Reaction Enthalpy (ΔH) |
Strain Energy Analysis of Azetidine Ring Systems
The azetidine ring, being a four-membered heterocycle, possesses significant ring strain, which is a major contributor to its chemical reactivity. Computational chemistry provides robust methods to quantify this strain energy. The strain energy of the parent azetidine ring is generally reported to be in the range of 25-27 kcal/mol.
Methods for Calculating Ring Strain Energy:
Computational chemists employ several types of reactions to calculate ring strain energy (RSE), including:
Isodesmic Reactions: These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides.
Homodesmotic Reactions: These are a refinement of isodesmic reactions where the hybridization state of the atoms and the number of C-H bonds are also conserved.
Hyperhomodesmotic Reactions: These reactions provide an even more refined measure of strain by conserving the broader chemical environment of the atoms involved.
The choice of computational method and basis set is crucial for obtaining accurate strain energy values. High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with large basis sets provide benchmark results, while DFT methods offer a good balance of accuracy and computational cost for larger systems.
Ring Puckering in 3-Nitroazetidine:
The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering is influenced by the substituents on the ring. For the parent azetidine, a dihedral angle of around 37° has been determined by gas-phase electron diffraction rsc.org. The presence of a bulky or electronically demanding substituent like a nitro group at the 3-position will likely affect the puckering angle and the barrier to ring inversion. Computational methods can be used to determine the preferred conformation (axial vs. equatorial orientation of the nitro group) and the energy barrier for interconversion between these conformers.
The table below summarizes the expected impact of the 3-nitro group on the strain energy and geometry of the azetidine ring, based on computational studies of related molecules.
| Compound | Reported/Expected Strain Energy (kcal/mol) | Key Geometric Parameters Influenced by Substitution | Computational Method for Analysis |
|---|---|---|---|
| Azetidine (parent) | ~25-27 | Ring puckering angle, C-N-C bond angles | DFT, MP2, CCSD(T) |
| 3-Nitroazetidine | Expected to be > 27 | Increased ring puckering, potential distortion of bond angles due to the nitro group | DFT, Molecular Mechanics |
| 1,3,3-Trinitroazetidine (B1241384) (TNAZ) | ~37 acs.org | Significant ring distortion due to steric and electronic repulsion of nitro groups | Molecular Dynamics, DFT |
Applications of 3 Nitroazetidine Hydrochloride As a Synthetic Building Block and Precursor
Precursor to Dinitro- and Trinitroazetidine Derivatives (e.g., 1,3,3-Trinitroazetidine (B1241384), TNAZ)
The most prominent application of the 3-nitroazetidine (B1651686) scaffold is in the synthesis of highly energetic materials, particularly 1,3,3-Trinitroazetidine (TNAZ). sciencemadness.orgresearchgate.net TNAZ is a powerful melt-castable explosive that has garnered significant interest as a potential replacement for TNT. dtic.mildtic.mil The synthesis of TNAZ involves multi-step routes that often utilize a 3-nitroazetidine core structure.
Several synthetic pathways to TNAZ begin with simpler, acyclic precursors that are first used to construct the functionalized azetidine (B1206935) ring. researchgate.net A frequently cited method involves the cyclization of 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride. sciencemadness.orgnih.gov This precursor undergoes a Mitsunobu reaction with reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) to form 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride. sciencemadness.orgdtic.milnih.gov This key intermediate contains the fundamental 1-substituted-3-nitroazetidine framework.
| Precursor/Intermediate | Key Transformation Step | Product | Reference |
|---|---|---|---|
| 2-tert-butylaminomethyl-2-nitro-1,3-propanediol hydrochloride | Mitsunobu Reaction (Cyclization) | 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride | sciencemadness.orgnih.gov |
| 1-tert-butyl-3-nitro azetidine | Oxidation (e.g., with NaNO₂, Na₂S₂O₈, K₃Fe(CN)₆) | 1-tert-butyl-3,3-dinitroazetidine | sciencemadness.org |
| 1-tert-butyl-3,3-dinitroazetidine | Nitrolysis/Oxidative Nitration (e.g., with HNO₃/Ac₂O) | 1,3,3-Trinitroazetidine (TNAZ) | sciencemadness.org |
Role in the Synthesis of Diverse Functionalized Azetidines
The 3-nitroazetidine framework is a versatile platform for synthesizing a wide array of functionalized azetidines, which are sought-after motifs in medicinal and materials chemistry. rsc.orgarkat-usa.org The reactivity of both the nitro group and the azetidine ring itself allows for numerous chemical modifications.
The nitro group at the C-3 position is a key functional handle. It can be reduced to a primary amine, providing access to 3-aminoazetidine derivatives. These amino-substituted azetidines are valuable building blocks, and their introduction into peptide structures can induce specific conformations and improve stability. nih.gov The resulting amino group can be further derivatized through acylation, alkylation, or other amine chemistries to generate a library of compounds.
Functionalization can also occur at the ring nitrogen. In many synthetic routes, the nitrogen is initially protected (e.g., with a tert-butyl or Boc group). nih.govnih.gov Removal of this protecting group yields a secondary amine, which can then be subjected to various reactions, including N-arylation or N-alkylation, to introduce diverse substituents. nih.gov Furthermore, advanced methods like direct C(sp³)–H functionalization, while demonstrated on other azetidines, could potentially be applied to the 3-nitroazetidine scaffold to install substituents at other positions on the strained ring. rsc.org
| Starting Scaffold | Reaction Type | Resulting Functional Group/Derivative | Potential Application |
|---|---|---|---|
| 3-Nitroazetidine | Reduction of nitro group | 3-Aminoazetidine | Peptidomimetics, medicinal chemistry building blocks |
| N-H Azetidine (deprotected) | N-Alkylation / N-Arylation | N-Substituted Azetidines | Probe and drug discovery |
| Azetidine Ring | C-H Functionalization | C-2 or C-4 Substituted Azetidines | Access to complex, densely functionalized scaffolds |
Development of Chiral Azetidine Intermediates
Chiral, enantioenriched azetidines are highly valuable in drug development and as asymmetric catalysts or ligands. magtech.com.cnnih.gov The 3-nitroazetidine structure can be integrated into synthetic strategies aimed at producing chiral intermediates.
One established method for achieving stereocontrol is through the use of chiral auxiliaries. By starting a synthetic sequence with an enantiomerically pure amine, such as (S)-1-phenylethylamine, it is possible to generate diastereomeric azetidine products. rsc.org These diastereomers can often be separated by standard chromatographic techniques, and subsequent removal of the chiral auxiliary provides the enantiopure azetidine. This strategy has been successfully applied to the synthesis of chiral α-alkylated azetidine-2-carbonitriles. rsc.org
Another powerful approach is asymmetric catalysis. For example, gold-catalyzed oxidative cyclization reactions have been developed for the stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov While not starting directly from 3-nitroazetidine, these methods highlight the feasibility of creating chiral azetidine rings that could be subsequently nitrated or derived from nitro-containing precursors. A synthesis commencing with a chiral β-amino alcohol could, in principle, be used to create a chiral version of an intermediate like 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine, which would carry the chirality through the synthetic sequence. nih.gov
Formation of Other Nitrogen-Containing Heterocycles from the Azetidine Scaffold
The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it a useful precursor for the synthesis of other nitrogen-containing heterocycles through strain-releasing ring-opening or ring-expansion reactions. rsc.org This allows the 3-nitroazetidine scaffold to serve as a masked form of other valuable heterocyclic systems.
A well-documented transformation is the one-carbon ring expansion of azetidines into pyrrolidines (a five-membered ring). nih.gov This reaction can be accomplished by treating an azetidine with a diazo compound in the presence of a copper catalyst, which facilitates a nih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.govchemrxiv.org
Ring expansion can also be used to form six-membered rings. For instance, acid-promoted rearrangement of certain 2,2-disubstituted azetidines has been shown to yield 1,3-oxazinan-2-ones. rsc.org The specific substitution pattern and the reaction conditions dictate the outcome of these rearrangements. The presence of a nitro group at the C-3 position on the azetidine ring would be expected to influence the regioselectivity and electronic nature of these transformations, potentially enabling access to novel functionalized five- and six-membered nitrogen heterocycles that would be difficult to synthesize through other means. nih.govfrontiersin.orgfrontiersin.org
| Transformation | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| Azetidine to Pyrrolidine | One-Carbon Ring Expansion ( nih.gov-Stevens Rearrangement) | Pyrrolidine (5-membered ring) | nih.govchemrxiv.org |
| Azetidine to Oxazepine derivative | Acid-Promoted Ring Expansion | 6,7-dihydro-5H-1,3-oxazepine (7-membered ring) | rsc.org |
| Azetidine to 1,3-Oxazinan-2-one | Regioselective Ring Expansion | 1,3-Oxazinan-2-one (6-membered ring) | rsc.org |
Future Research Directions in 3 Nitroazetidine Hydrochloride Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Key areas of investigation will likely include:
Novel Cyclization Strategies: Exploring new catalytic systems for the [2+2] cycloaddition of imines and alkenes or intramolecular C-H amination could provide more direct access to the azetidine (B1206935) core. magtech.com.cnrsc.org Research into palladium-catalyzed intramolecular amination of C(sp3)–H bonds, for instance, has shown promise for creating functionalized azetidines and could be adapted for this target molecule. rsc.org
Green Chemistry Approaches: A shift towards sustainable synthesis will involve the use of greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and employing catalysts that are recoverable and reusable. Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve yields. organic-chemistry.org
Readily Available Starting Materials: Future synthetic routes will aim to utilize inexpensive and commercially abundant starting materials to improve the economic viability of large-scale production. Research into pathways starting from materials like 1,3-dihalo-2-propanols or tris(hydroxymethyl)nitromethane (B93346) could prove fruitful. researchgate.netgoogle.com
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Intramolecular C-H Amination | High atom economy, direct formation of C-N bond. | Development of selective catalysts, control of regioselectivity. |
| [2+2] Photocycloaddition | Access to diverse substitution patterns. | Improving scalability, managing stereoselectivity. |
| Ring Expansion of Aziridines | Utilizes readily available precursors. acs.org | Controlling reaction pathways to avoid side products. |
| Sustainable One-Pot Synthesis | Reduced waste, lower cost, improved efficiency. organic-chemistry.org | Compatibility of reagents and intermediates, process optimization. |
Exploration of Novel Reactivity and Catalytic Transformations
The reactivity of 3-Nitroazetidine hydrochloride is dictated by the interplay between the strained azetidine ring and the strongly electron-withdrawing nitro group. rsc.org This unique electronic and structural combination suggests a rich and largely unexplored reaction chemistry.
Future studies will likely focus on:
Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opened products that are themselves valuable synthetic intermediates. Research will explore the regioselective and stereoselective opening of the ring with a variety of nucleophiles, catalyzed by Lewis or Brønsted acids.
Functionalization of the Nitro Group: The nitro group is a versatile functional handle. Future work will investigate its transformation into other functional groups, such as amines (via reduction), which would provide access to 3-aminoazetidine derivatives, an important motif in medicinal chemistry. nih.gov Other transformations, like its participation in Henry reactions or Michael additions, will also be explored.
Catalytic Applications: The azetidine nitrogen can act as a ligand for transition metals. Research into the synthesis of chiral this compound derivatives and their application as ligands in asymmetric catalysis represents a promising avenue. The compound itself or its derivatives could also be investigated as organocatalysts.
Advanced Spectroscopic Characterization and Mechanistic Elucidation
A thorough understanding of the structure and reaction mechanisms of this compound is crucial for its development and application. While standard techniques like NMR and IR spectroscopy are routinely used for characterizing azetidine derivatives, future research will employ more advanced methods. utq.edu.iqjmchemsci.comresearchgate.net
Advanced Structural Analysis: Single-crystal X-ray diffraction will be essential to definitively determine the solid-state structure, including bond lengths, bond angles, and crystal packing, as has been done for related compounds like TNAZ. acs.org This provides invaluable insight into the effects of the nitro group on the ring geometry.
In-Situ Spectroscopic Studies: To elucidate reaction mechanisms, techniques like in-situ IR and NMR spectroscopy will be employed to monitor reactions in real-time. This allows for the identification of transient intermediates and provides kinetic data, which are critical for optimizing reaction conditions and understanding reaction pathways.
Mechanistic Probes: Isotope labeling studies and kinetic analysis will be used to probe the mechanisms of both the synthesis and subsequent reactions of this compound. For example, understanding the mechanism of ring formation or ring-opening can lead to the rational design of more efficient synthetic protocols.
Deeper Theoretical Understanding of Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool for predicting and understanding chemical phenomena. nih.gov For this compound, theoretical studies will provide deep insights that are often difficult to obtain through experimental means alone.
Future theoretical investigations will include:
Quantum Chemical Calculations: Density Functional Theory (DFT) will be used to calculate the geometric and electronic structure, strain energy, and thermodynamic properties of the molecule. researchgate.netnih.gov These calculations can help rationalize its stability and reactivity compared to other azetidines.
Reaction Pathway Modeling: Computational modeling of potential reaction pathways for both synthesis and functionalization will be performed. researchgate.net By calculating the activation energies and geometries of transition states, researchers can predict the most favorable reaction conditions and identify potential side reactions.
Molecular Dynamics Simulations: ReaxFF reactive molecular dynamics simulations, similar to those used to study the decomposition of TNAZ, could be employed to understand the behavior of this compound under various conditions, providing insights into its stability and decomposition mechanisms. nih.govmdpi.com
| Computational Method | Parameter to Investigate | Expected Insight |
|---|---|---|
| Density Functional Theory (DFT) | Ring Strain Energy, Bond Dissociation Energies | Quantification of ring stability and prediction of weakest bonds. nih.gov |
| DFT/Transition State Theory | Reaction Energy Barriers | Prediction of reaction kinetics and feasibility of synthetic routes. researchgate.net |
| Molecular Electrostatic Potential (MESP) | Electron Density Distribution | Identification of electrophilic and nucleophilic sites for predicting reactivity. researchgate.net |
| ReaxFF Molecular Dynamics | Decomposition Pathways | Understanding of thermal stability and initial decomposition steps. mdpi.com |
Expanding Applications in Advanced Organic Synthesis
The ultimate goal of fundamental research into this compound is to harness its unique properties for practical applications. Its structure suggests significant potential as a versatile building block in several areas of advanced organic synthesis.
Promising future applications include:
Medicinal Chemistry: The azetidine scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules. medwinpublishers.comrsc.org The 3-nitroazetidine core could be elaborated into novel libraries of compounds for screening against various biological targets. The nitro group can be reduced to an amine, providing a key vector for further diversification.
Energetic Materials: While not as energetic as its polynitrated relatives, this compound could serve as a crucial precursor for the synthesis of new, high-performance energetic materials. researchgate.net Research will focus on developing safe and efficient pathways to convert it into more highly functionalized and energetic derivatives.
Materials Science: The rigid, strained ring system could be incorporated into polymer backbones or as a pendant group to create materials with unique thermal and mechanical properties. Its derivatives could also be explored as components in the synthesis of functional materials such as ionic liquids or energetic plasticizers.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 3-Nitroazetidine hydrochloride to ensure stability and safety?
- Methodological Answer :
- Storage : Store in tightly sealed, light-resistant containers at 2–8°C to prevent degradation. Use desiccants to avoid moisture absorption, as hygroscopic properties may alter compound integrity .
- Safety Precautions : Wear nitrile gloves, lab coats, and eye protection (safety goggles). Use fume hoods during weighing or solution preparation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers quantify this compound in solution using HPLC, and what parameters are critical for method validation?
- Methodological Answer :
- Sample Preparation : Dissolve ~10 mg of the compound in 10 mL of methanol:water (1:1 v/v), sonicate for 10 minutes, and filter through a 0.45 µm membrane .
- HPLC Parameters :
- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 20 mM) in a gradient elution (e.g., 10–90% acetonitrile over 20 minutes).
- Detection : UV absorbance at 210–230 nm.
- Validation : Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) using triplicate injections of certified reference standards .
Advanced Research Questions
Q. What experimental strategies are effective for identifying and quantifying impurities in this compound batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS with a high-resolution mass spectrometer (e.g., Q-TOF) to detect trace impurities. Optimize ion source settings (ESI+ mode, 3.5 kV capillary voltage) and compare fragmentation patterns against spectral libraries .
- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hours), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions. Monitor degradation products via HPLC-PDA and quantify using relative response factors. Report impurities at ≥0.1% threshold .
Q. How should researchers design in vitro release studies to evaluate the kinetic profile of this compound in novel formulations?
- Methodological Answer :
- Experimental Design : Use a factorial design (e.g., 3² design) to optimize formulation variables like polymer concentration (e.g., HPMC) and crosslinking agent ratio. Assess dissolution in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C using USP Apparatus II (50 rpm) .
- Kinetic Modeling : Fit release data to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. Determine the dominant release mechanism (e.g., diffusion vs. swelling) using R² and release exponent (n) values .
Q. What approaches are recommended for resolving contradictory data in stability studies of this compound under varying pH conditions?
- Methodological Answer :
- Root-Cause Analysis : Replicate experiments under controlled humidity (±5%) and temperature (±0.5°C) to isolate pH effects. Use DOE (Design of Experiments) to evaluate interactions between pH, buffer composition, and ionic strength .
- Advanced Analytics : Perform NMR (¹H/¹³C) to confirm structural integrity after degradation. Compare with FTIR to identify functional group changes (e.g., nitro group reduction) .
Methodological Notes
- References to Avoid : Commercial vendor data (e.g., MedChemExpress, TargetMol) were excluded per guidelines.
- Data Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. LC-MS) and adhere to ICH Q2(R1) validation protocols .
- Advanced Synthesis : For custom derivatives (e.g., ester analogs), adapt procedures from ethyl/methyl azetidine-3-carboxylate synthesis (e.g., refluxing with nitro-substituted reagents in anhydrous DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
